Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 23062-52-4
VCID: VC13784044
InChI: InChI=1S/C16H20O2/c1-18-14(17)16-10-7-15(8-11-16,9-12-16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
SMILES: COC(=O)C12CCC(CC1)(CC2)C3=CC=CC=C3
Molecular Formula: C16H20O2
Molecular Weight: 244.33 g/mol

Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate

CAS No.: 23062-52-4

Cat. No.: VC13784044

Molecular Formula: C16H20O2

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate - 23062-52-4

Specification

CAS No. 23062-52-4
Molecular Formula C16H20O2
Molecular Weight 244.33 g/mol
IUPAC Name methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate
Standard InChI InChI=1S/C16H20O2/c1-18-14(17)16-10-7-15(8-11-16,9-12-16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Standard InChI Key CGQVVBWJXOFQBB-UHFFFAOYSA-N
SMILES COC(=O)C12CCC(CC1)(CC2)C3=CC=CC=C3
Canonical SMILES COC(=O)C12CCC(CC1)(CC2)C3=CC=CC=C3

Introduction

Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate is a synthetic organic compound that belongs to the class of esters. It is derived from the bicyclo[2.2.2]octane scaffold, which is a rigid, three-dimensional structure. This compound features a phenyl group at the 4-position and a methyl ester group attached to the carboxylic acid moiety at the 1-position. The synthesis and applications of this compound are of interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate can be achieved through several routes. One common method involves the esterification of 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid with methanol. Another approach involves the reaction of methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate precursors with appropriate reagents to form the desired ester.

Applications and Research Findings

Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate is used as an intermediate in organic synthesis. It can be converted into various derivatives by modifying the ester group or the phenyl ring. For example, it can be reduced to form alcohols or oxidized to form ketones, which are useful in further synthetic transformations .

Research in Medicinal Chemistry

While specific research on methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate is limited, compounds with similar bicyclo[2.2.2]octane scaffolds have been explored for their potential biological activities. For instance, related compounds have shown affinity for neurotransmitter transporters, indicating potential applications in neuropharmacology .

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